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Compound of Interest

Compound Name: SR 142948

Cat. No.: B1663775 Get Quote

Technical Support Center: SR 142948
Welcome to the technical support center for SR 142948, a potent and selective non-peptide

antagonist of the neurotensin receptor 1 (NTS1). This guide is designed for researchers,

scientists, and drug development professionals to provide troubleshooting advice and

frequently asked questions (FAQs) for the effective use of SR 142948 in various experimental

models.

Frequently Asked Questions (FAQs)
Q1: What is SR 142948 and what is its primary mechanism of action?

A1: SR 142948 is a selective antagonist of the neurotensin receptor 1 (NTS1), a G protein-

coupled receptor (GPCR). It functions by competitively binding to NTS1, thereby blocking the

downstream signaling pathways typically initiated by the endogenous ligand, neurotensin (NT).

[1] Key inhibitory actions include the prevention of NT-induced inositol monophosphate

formation and intracellular calcium mobilization.[1][2][3]

Q2: In which cell lines has SR 142948 been shown to be effective?

A2: SR 142948 has demonstrated potent antagonist activity in cell lines endogenously

expressing or engineered to express NTS1. Commonly cited examples include human colon

adenocarcinoma HT-29 cells and Chinese Hamster Ovary (CHO) cells stably transfected with
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the human NTS1 receptor (h-NTR1-CHO).[1][2][3] The effectiveness in other cell lines will

depend on the expression level of NTS1.

Q3: What are the recommended storage conditions for SR 142948?

A3: For long-term storage, it is recommended to store SR 142948 as a solid at +4°C. Stock

solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To

avoid degradation, it is advisable to aliquot the stock solution to prevent repeated freeze-thaw

cycles.[1]

Q4: What are the known in vivo effects of SR 142948 in animal models?

A4: In animal models such as mice and rats, SR 142948 has been shown to be orally active

and capable of crossing the blood-brain barrier.[1] It effectively blocks neurotensin-induced

physiological responses, including hypothermia, analgesia, and turning behavior.[1][3]

Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments with SR
142948.

Issue 1: Low or no antagonist activity observed in a new cell line.

Question: I am not observing the expected antagonist effect of SR 142948 in my cell line of

interest. What could be the reason?

Answer:

Confirm NTS1 Expression: The primary reason for a lack of effect is often low or absent

expression of the neurotensin receptor 1 (NTS1) in the chosen cell line. It is crucial to

verify NTS1 mRNA and protein expression levels in your specific cell line using techniques

like RT-PCR or Western blotting. For example, studies have shown variable NTS1

expression across different human colon cancer cell lines.[4]

Optimize SR 142948 Concentration: The effective concentration of SR 142948 is

dependent on the density of NTS1 receptors on the cell surface.[5] For cell lines with lower

receptor expression, a higher concentration of the antagonist may be required to achieve
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a significant effect. Perform a dose-response curve to determine the optimal IC50 for your

specific cell line.

Check Agonist Concentration: The observed potency of an antagonist is influenced by the

concentration of the agonist (neurotensin) used. Ensure you are using an appropriate

concentration of neurotensin to elicit a submaximal response, which will allow for a clear

window to observe antagonism.

Incubation Time: Ensure sufficient pre-incubation time with SR 142948 to allow it to bind to

the receptor before adding the agonist. A pre-incubation time of 30-60 minutes is generally

recommended.[1]

Issue 2: Poor solubility of SR 142948 in aqueous solutions.

Question: I am having difficulty dissolving SR 142948 for my in vitro experiments. How can I

improve its solubility?

Answer:

Use of Organic Solvents: SR 142948 is soluble in organic solvents such as DMSO.

Prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final

working concentration in your cell culture medium. Ensure the final concentration of

DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Sonication and Warming: If precipitation occurs upon dilution, gentle warming and

sonication can aid in dissolution.[1]

Use of Solubilizing Agents: For in vivo preparations, co-solvents and solubilizing agents

are often necessary. Formulations using DMSO, PEG300, Tween-80, or SBE-β-CD have

been reported.[1]

Issue 3: Inconsistent results in in vivo experiments.

Question: My in vivo results with SR 142948 are variable between animals. What factors

should I consider?

Answer:
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Vehicle Selection: The choice of vehicle for in vivo administration is critical and can

significantly impact drug delivery and animal welfare.[6][7] Several vehicle formulations

are available for SR 142948, including combinations of DMSO, PEG300, Tween-80,

saline, and corn oil.[1] It is essential to perform a vehicle tolerability study in your specific

animal strain to rule out any adverse effects from the vehicle itself.

Route of Administration and Pharmacokinetics: SR 142948 can be administered orally

(p.o.) or intraperitoneally (i.p.).[1][3] The pharmacokinetic profile, including absorption,

distribution, metabolism, and excretion, can vary between different animal species and

even strains.[8][9] Consider the timing of your experimental endpoint relative to the known

pharmacokinetic profile of SR 142948.

Animal Strain Differences: Different strains of mice or rats can exhibit variations in drug

metabolism and physiological responses. It is important to be consistent with the animal

strain used and to consult the literature for any known strain-specific differences in

neurotensin signaling or drug metabolism.

Quantitative Data Summary
The following tables summarize the quantitative data for SR 142948 in various experimental

systems.

Table 1: In Vitro Efficacy of SR 142948

Cell Line Assay IC50 (nM) Reference

h-NTR1-CHO [125I-Tyr3]NT Binding 1.19 [1]

HT-29 [125I-Tyr3]NT Binding 0.32 [1]

Adult Rat Brain [125I-Tyr3]NT Binding 3.96 [1]

HT-29

NT-induced Inositol

Monophosphate

Formation

3.9 [1][2][3]

Table 2: In Vivo Efficacy of SR 142948
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Animal Model
Route of
Administration

Dose Range
Observed
Effect

Reference

Mice p.o. 2 µg/kg

Inhibition of NT-

induced turning

behavior

[1]

Mice p.o. 4 mg/kg

54% blockade of

NT-induced

hypothermia

[1]

Rats p.o. 2 mg/kg

53% blockade of

NT-induced

hypothermia

[1]

Rats i.p. 0.01 - 0.3 mg/kg

Dose-dependent

prevention of NT-

enhanced ACh

release

[1]

Experimental Protocols
Protocol 1: In Vitro Inhibition of Neurotensin-Induced Calcium Mobilization

This protocol describes a method to assess the antagonist activity of SR 142948 by measuring

its ability to inhibit neurotensin-induced intracellular calcium mobilization in h-NTR1-CHO cells.

Cell Preparation:

Culture h-NTR1-CHO cells in appropriate media until they reach 80-90% confluency.

Seed the cells into a 96-well black, clear-bottom plate at a suitable density and allow them

to adhere overnight.

Calcium Indicator Loading:

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

according to the manufacturer's instructions.
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Remove the culture medium from the wells and add the loading buffer.

Incubate the plate at 37°C for 60-90 minutes in the dark.

SR 142948 Treatment:

Prepare a serial dilution of SR 142948 in a suitable assay buffer.

Wash the cells gently with the assay buffer to remove excess dye.

Add the different concentrations of SR 142948 to the respective wells.

Incubate the plate at 37°C for 30-60 minutes.

Neurotensin Stimulation and Measurement:

Prepare a solution of neurotensin at a concentration known to elicit a submaximal

response (e.g., EC80).

Use a fluorescence plate reader equipped with an injector to add the neurotensin solution

to the wells.

Measure the fluorescence intensity before and after the addition of neurotensin. The

change in fluorescence corresponds to the intracellular calcium concentration.

Data Analysis:

Calculate the percentage of inhibition of the neurotensin response for each concentration

of SR 142948.

Plot the percentage of inhibition against the logarithm of the SR 142948 concentration to

determine the IC50 value.

Visualizations
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Caption: Signaling pathway of the NTS1 receptor and the inhibitory action of SR 142948.
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Caption: Logical workflow for adjusting SR 142948 protocols for new experimental models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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